lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate
Description
Lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate (CAS: 1909309-42-7) is a heterocyclic lithium salt featuring an imidazo[1,5-a]pyrimidine core substituted with a methyl group at position 3 and a carboxylate moiety at position 8 . With a molecular weight of 169.1 g/mol and a purity ≥95%, this compound is distinguished by its structural complexity and versatility. Its imidazo-pyrimidine backbone confers unique electronic properties, while the carboxylate lithium ion enhances solubility and reactivity, making it valuable in pharmaceutical synthesis, agrochemical development, and material science .
Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c1-5-2-9-7-6(8(12)13)10-4-11(7)3-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGVXYYMUWPFAN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN2C=NC(=C2N=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylimidazo[1,5-a]pyrimidine derivatives typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is catalyzed by trifluoroacetic acid (TFA) under mild conditions, leading to the formation of 3-substituted imidazo[1,5-a]pyrimidines in moderate to high yields (50-80%) .
Industrial Production Methods
Industrial production methods for lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,5-a]pyrimidine ring .
Scientific Research Applications
Biological Properties
Lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate exhibits significant biological activity:
- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme is crucial in insulin signaling pathways, making the compound a candidate for diabetes treatment.
- Anti-inflammatory Activity : Demonstrated potential to reduce inflammation markers in cellular models.
- Anticancer Potential : Preclinical studies indicate that it may inhibit cancer cell proliferation.
Diabetes Research
The compound's ability to inhibit PTP1B positions it as a valuable tool for studying insulin signaling and developing new diabetes therapies.
Cancer Research
Its anticancer properties make it a subject of interest for developing novel cancer treatments. Studies have shown promising results in inhibiting various cancer cell lines.
Anti-inflammatory Studies
The compound can be utilized in research focused on inflammatory diseases, exploring its mechanisms and efficacy in reducing inflammation.
Case Study 1: Anticancer Activity
A study by Farag et al. demonstrated that this compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells. The IC50 values ranged from 0.87 to 12.91 µM, indicating its potential as an effective anticancer agent.
| Biological Activity | Cell Line/Model | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.87 - 12.91 | Induces apoptosis via caspase activation |
Case Study 2: Anti-inflammatory Effects
Research indicated that the compound reduced the expression of pro-inflammatory markers such as COX-2 and iNOS in RAW 264.7 macrophages, suggesting its potential use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of lithium;3-methylimidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs of lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate, highlighting differences in substituents, molecular properties, and applications:
*Estimated based on structural similarity. ‡Molecular weight inferred from reaction data in .
Structural and Functional Differences
Core Heterocycle Variation: The target compound features an imidazo[1,5-a]pyrimidine core, whereas analogs like 4H-triazoloquinazolin-5-thiones () incorporate a triazoloquinazoline system. Substituent positioning significantly impacts reactivity. For example, the 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate () exhibits increased steric hindrance compared to the 3-methyl derivative, which may reduce solubility but enhance thermal stability in material science applications .
Functional Group Reactivity :
- The carboxylate group in the target compound facilitates salt formation (e.g., with lithium), enhancing aqueous solubility, whereas thione (C=S) derivatives (e.g., compounds 8a-d in ) display distinct reactivity in nucleophilic substitution reactions . IR spectra of thione analogs show C=S absorption at 1,249–1,268 cm⁻¹, absent in the carboxylate-based lithium compound .
Synthetic Pathways :
- The target compound is synthesized via specialized routes involving lithium carboxylate formation, while triazoloquinazoline derivatives () employ chlorination (POCl₃) or thionation (P₂S₅) . These divergent methods underscore the role of functional groups in dictating synthetic feasibility.
Biological Activity
Lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid with lithium hydroxide in a suitable solvent. This reaction is crucial for obtaining the lithium salt form, which is often more soluble and biologically active than its acid counterpart.
Antimicrobial Properties
Research indicates that imidazo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted imidazo[1,2-a]pyridine compounds demonstrate potent activity against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . The presence of lithium ions in the structure may enhance these properties through mechanisms involving ion transport and modulation of cellular signaling pathways.
Anticancer Activity
The lithium ion's role in modulating cellular processes has been well-documented. It has been suggested that compounds containing imidazo[1,5-a]pyrimidine structures can inhibit key proteins involved in cancer progression. For example, fused pyrimidine compounds have shown the ability to inhibit Valosin-containing protein (p97), which is implicated in various cancers including multiple myeloma . The mechanism involves blocking ATPase activity, which is crucial for cancer cell survival.
Study on Antituberculosis Activity
A detailed study by Abrahams et al. synthesized several imidazo[1,2-a]pyridine derivatives and assessed their antituberculosis activity. Among these compounds, some derivatives exhibited moderate to good activity against Mtb with MIC values as low as 12.5 μg/mL. The study emphasized the importance of structural modifications in enhancing biological efficacy .
Inhibitory Effects on Cholinesterases
Another significant aspect of imidazo[1,5-a]pyrimidine derivatives is their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds derived from this class have been evaluated for their potential use in treating neurodegenerative diseases such as Alzheimer's disease. Specific derivatives were found to exhibit IC50 values indicating strong inhibition of these enzymes, thereby suggesting their therapeutic potential .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as 2-aminopyrimidine derivatives with activated carbonyl groups. For example, nitrile-containing intermediates (e.g., 3-methylimidazo[1,5-a]pyrimidine) can undergo carboxylation followed by lithiation. Key steps include:
- Cyclocondensation : Use of polyphosphoric acid (PPA) at 160°C to form the imidazo-pyrimidine core .
- Carboxylation : Reaction with methyl chloroformate in dichloromethane under anhydrous conditions to introduce the carboxylate group .
- Lithiation : Treatment with lithium hydroxide in methanol/water to form the lithium salt .
Yield optimization requires strict control of temperature, solvent purity, and stoichiometric ratios of reagents.
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Characterization relies on:
- NMR Spectroscopy : Key signals include δ ~2.40 ppm (methyl groups on the imidazo-pyrimidine ring) and δ ~3.21–3.31 ppm (lithium-bound carboxylate protons) .
- HRMS : The molecular ion peak at m/z 168.08 (C₈H₅LiN₂O₂) confirms the molecular formula .
- HPLC-PDA : Purity (>95%) is validated using reverse-phase chromatography with a C18 column and acetonitrile/water gradient .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies show:
- Thermal Stability : Decomposition occurs above 200°C; storage at 4°C in desiccated environments is recommended .
- Light Sensitivity : Photodegradation is minimized by using amber glass vials and inert atmospheres (argon or nitrogen) .
- Hydrolytic Stability : Avoid aqueous solutions at pH < 5, as protonation of the carboxylate group leads to precipitation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the lithium carboxylate moiety in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Charge Distribution : The lithium ion’s electrostatic interaction with the carboxylate group reduces nucleophilic attack susceptibility .
- Transition States : Simulate reactions with electrophiles (e.g., alkyl halides) to predict regioselectivity in derivatization .
Validation involves comparing computational results with experimental kinetics (e.g., monitoring reaction progress via in-situ IR spectroscopy).
Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify rotational isomers or tautomers .
- Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., unreacted precursors or oxidation derivatives) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, though this requires high-purity single crystals .
Q. What are the challenges in derivatizing this compound for enhanced bioactivity, and how can they be addressed?
- Methodological Answer : Functionalization hurdles include:
- Regioselectivity : The electron-deficient pyrimidine ring directs electrophilic substitution to the 5-position. Use directing groups (e.g., sulfonyl) to control reactivity .
- Lithium Ion Interference : The Li⁺ ion can inhibit metal-catalyzed cross-coupling. Strategies include transient protection of the carboxylate (e.g., silylation) before reactions .
- Halogenation : K₂S₂O₈-promoted oxidative halogenation introduces bromine/iodine at the 3-position, enabling subsequent Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
